Octadec-13-ene-9,11-diynoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13089-73-1 |
|---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
octadec-13-en-9,11-diynoic acid |
InChI |
InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,11-17H2,1H3,(H,19,20) |
InChI Key |
ACHMRCSARDWYGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC#CC#CCCCCCCCC(=O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Plant Sources and Distribution
Octadec-13-ene-9,11-diynoic acid, also known by its common name exocarpic acid, has been successfully isolated from the stem extracts of Exocarpos latifolius, a plant native to Papua New Guinea. The isolation process employed a technique known as bioactivity-guided fractionation. This method involves systematically separating the plant extract into various fractions and testing the biological activity of each fraction. In a study focused on the antimycobacterial properties of the plant, the lipophilic (fat-soluble) fractions of the stem extract demonstrated significant activity against Mycobacterium tuberculosis. Further separation and analysis of these active fractions led to the identification of exocarpic acid as the primary active component. While exocarpic acid was identified in the stem, a separate analysis of the essential oil from the wood of E. latifolius using Gas Chromatography-Mass Spectrometry (GC-MS) did not detect this compound, suggesting that its distribution within the plant is tissue-specific.
The presence of this compound has been confirmed in Sarcophyte sanguinea, a parasitic plant. It is reported to be a major constituent in both the stem tubers and the inflorescences of the plant. The identification of the compound in this species was achieved through a combination of spectroscopic and spectrometric techniques. Specifically, Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) spectroscopy were utilized to determine the structural features of the molecule, while Fast Atom Bombardment Mass Spectrometry (FABMS) was used to confirm its molecular weight and fragmentation pattern.
Phytochemical evaluations of Olax dissitiflora, a small-fruited olax species, have revealed the presence of this compound (referred to as exocarpic acid in some studies) in various parts of the plant, including the bark, leaves, roots, and twigs. researchgate.nethorizonepublishing.com These findings are based on comprehensive phytochemical screenings that aim to identify the chemical constituents of the plant. Further research has highlighted that compounds from the bark, including exocarpic acid, have been investigated for their biological activities.
In a 2012 study, (13E)-octadec-13-en-9,11-diynoic acid was isolated from the leaves of Anacolosa pervilleana. ijpsr.com The research was part of a broader screening of Madagascan plants for potential antiviral inhibitors. The structure of the isolated compound was elucidated through comprehensive analysis of its Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry data, which provided detailed information about its atomic arrangement and molecular mass.
A 2010 study marked the first report of trans-octadec-13-ene-9,11-diynoic acid in Prunella vulgaris, commonly known as self-heal. nih.gov The compound was isolated from a methanol (B129727) extract of the plant as one of two active polyacetylenic acids. The research aimed to characterize antifungal substances from the plant and investigate their activities against various plant pathogens. The identification of the compound was a key part of this characterization process.
Based on a review of available scientific literature, the chemical compound this compound has not been reported to be present in Dodonaea viscosa L. Studies on the fatty acid composition of D. viscosa have identified several other common fatty acids, such as oleic acid and stearic acid, particularly in the context of its potential for biodiesel production. nih.govresearchgate.net However, the presence of acetylenic fatty acids like this compound has not been documented in these analyses.
Interactive Data Table: Plant Sources of this compound
| Plant Species | Family | Plant Part(s) Containing Compound | Isolation/Identification Method(s) |
| Exocarpos latifolius | Santalaceae | Stem | Bioactivity-guided fractionation |
| Sarcophyte sanguinea | Balanophoraceae | Stem tubers, Inflorescences | NMR, UV, FABMS |
| Olax dissitiflora | Olacaceae | Bark, Leaves, Roots, Twigs | Phytochemical screening |
| Anacolosa pervilleana | Olacaceae | Leaves | NMR, Mass Spectrometry |
| Prunella vulgaris | Lamiaceae | Whole plant (methanol extract) | Isolation from extract |
Fungal and Microbial Sources
Polyacetylenes are a recognized class of secondary metabolites produced by various fungi, particularly within the Basidiomycetes. researchgate.net The biosynthesis of these compounds in fungi, as in plants, often proceeds through the crepenynate (B1232503) pathway, which utilizes fatty acids like linoleic acid as a precursor. mdpi.com This pathway involves desaturase and acetylenase enzymes that introduce double and triple bonds into the fatty acid chain. nih.govnih.gov While the production of C18 polyacetylenic fatty acids is established in the fungal kingdom, the specific synthesis of this compound by fungal or microbial sources has not been specified in the surveyed scientific literature. nih.govfrontiersin.org
Isolation Techniques from Natural Extracts (e.g., bioactivity-guided fractionation)
The isolation of specific polyacetylenes like this compound from complex natural extracts is a multi-step process often guided by the compound's biological activity. This approach, known as bioactivity-guided fractionation, ensures that the purification process is focused on isolating the active constituents.
The general procedure involves the following key stages:
Extraction: The raw plant or microbial material is first ground and then extracted using a suitable solvent, such as methanol, to create a crude extract containing a wide range of phytochemicals.
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. This involves sequentially separating the extract with a series of immiscible solvents of increasing polarity, such as n-hexane, ethyl acetate, and water. This step divides the complex mixture into several fractions based on the differential solubility of the components.
Bioassay Screening: Each fraction is tested for a specific biological activity (e.g., antimicrobial, anti-inflammatory, or cytotoxic effects). The fractions that show the highest potency are selected for further purification. This is the "bioactivity-guided" step that directs the isolation process.
Chromatographic Separation: The most active fraction is then subjected to one or more chromatographic techniques to separate its individual components. Column chromatography (using stationary phases like silica (B1680970) gel) is often used for initial separation, followed by high-performance liquid chromatography (HPLC), often on a semi-preparative or preparative scale, to achieve the final purification of the target compound.
Structure Elucidation: Once a pure compound is isolated, its chemical structure is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This systematic approach allows for the efficient isolation of pure, biologically active compounds from their original natural source.
Biosynthesis and Enzymatic Pathways
Proposed Biosynthetic Routes for Polyacetylenic Fatty Acids
The biosynthesis of most polyacetylenic fatty acids originates from oleic acid (C18:1), a ubiquitous monounsaturated fatty acid in plants. mdpi.comfrontiersin.org A key pathway proposed for the formation of many C18 polyacetylenes is the crepenynate (B1232503) pathway. nih.gov This pathway begins with the desaturation of oleic acid to linoleic acid (C18:2), a reaction catalyzed by a Δ12-desaturase. mdpi.com
Linoleic acid then serves as the substrate for the introduction of the first triple bond, leading to the formation of crepenynic acid (octadec-9-en-12-ynoic acid). nih.gov Crepenynic acid is a critical intermediate that can undergo further modifications, including additional desaturations, to generate a variety of polyacetylenic compounds. nih.gov While crepenynic acid itself rarely accumulates in plant tissues, it is a central precursor in the metabolic web leading to more complex polyacetylenes like falcarinol (B191228) and its derivatives. nih.gov
From crepenynic acid, the pathway to Octadec-13-ene-9,11-diynoic acid would involve a subsequent desaturation to introduce the second triple bond at the C11 position, followed by a shift of the double bond to the C13 position. The precise sequence of these latter steps and the specific enzymes involved are areas of ongoing research.
Another related biosynthetic entry point is the stearoleate pathway, which involves the Δ11 desaturation of stearolic acid to produce ximenynic acid. nih.gov The diversification of these initial acetylenic fatty acids occurs through the action of various desaturases and other modifying enzymes, creating a wide range of polyacetylenic structures. nih.gov
Table 1: Key Precursors and Intermediates in Polyacetylenic Fatty Acid Biosynthesis
| Compound Name | Chemical Formula | Role in Biosynthesis |
|---|---|---|
| Oleic Acid | C18H34O2 | Primary precursor fatty acid |
| Linoleic Acid | C18H32O2 | Intermediate; product of oleic acid desaturation |
| Crepenynic Acid | C18H30O2 | Key acetylenic intermediate |
| Stearolic Acid | C18H32O2 | Precursor in an alternative pathway |
| Ximenynic Acid | C18H30O2 | Intermediate in the stearoleate pathway |
Involvement of Fatty Acid Desaturases and Acetylenases in Analogous Systems
The biosynthesis of polyacetylenes is heavily reliant on the activity of two key classes of enzymes: fatty acid desaturases and acetylenases. mdpi.comfrontiersin.org These enzymes are typically membrane-bound and utilize molecular oxygen and a reduced cofactor (like NADH or NADPH) to introduce unsaturation into fatty acid chains. nih.gov
Fatty acid desaturases (FADs) are responsible for creating double bonds at specific positions in the fatty acid carbon chain. frontiersin.org A well-studied example is the FAD2 gene family, which encodes for Δ12-desaturases that convert oleic acid into linoleic acid. mdpi.comnih.gov This is a crucial first step in the crepenynate pathway. nih.gov
Acetylenases are specialized enzymes that catalyze the formation of triple bonds. mdpi.com Research has shown that these enzymes are often modified or "divergent" forms of fatty acid desaturases. nih.gov For instance, a Δ12-fatty acid acetylenase has been identified that introduces a triple bond into the fatty acid chain at the C12 position, converting oleic acid directly or a related intermediate into an acetylenic precursor. mdpi.comnih.govsinica.edu.tw These enzymes share conserved histidine box motifs, which are characteristic of membrane-bound desaturases and are essential for their catalytic activity involving an iron center. frontiersin.org
The study of plants like Bidens pilosa has been instrumental in identifying and characterizing both Δ12-oleate desaturases and Δ12-fatty acid acetylenases, highlighting their central role in producing a suite of polyacetylenic compounds. mdpi.comnih.gov The interplay between these desaturases and acetylenases allows for the synthesis of complex polyacetylenes through a series of sequential reactions.
Table 2: Key Enzymes in Polyacetylene Biosynthesis
| Enzyme Class | Function | Example Reaction |
|---|---|---|
| Fatty Acid Desaturase (FAD) | Introduces double bonds | Oleic acid → Linoleic acid |
| Acetylenase | Introduces triple bonds | Linoleic acid → Crepenynic acid |
Mechanistic Aspects of Triple Bond Formation in Biological Systems
A carbon-carbon triple bond consists of one sigma (σ) bond and two pi (π) bonds. wikipedia.org Its formation in biological systems is a significant energetic undertaking that requires specific enzymatic machinery. The prevailing hypothesis for the biological synthesis of an acetylenic bond is through an oxidative dehydrogenation process, which is mechanistically similar to the formation of a double bond by a desaturase. nih.gov
Two main models have been proposed for the biogenesis of acetylenic bonds from an alkene precursor. nih.gov The most widely supported model involves the direct desaturation of an existing double bond. This reaction is catalyzed by an iron-containing enzyme (an acetylenase) and utilizes molecular oxygen. nih.gov The mechanism is thought to proceed via a stepwise removal of two hydrogen atoms from adjacent carbons of the double bond, without a hydroxylated intermediate.
A second, earlier proposal suggested an elimination reaction involving an activated enol intermediate, but the desaturation model is now more favored by experimental evidence. nih.gov The formation of the two adjacent triple bonds in diynoic acids like this compound likely involves two sequential desaturation steps catalyzed by acetylenases, acting on a polyunsaturated fatty acid precursor. The precise nature of the substrate and the order of these reactions are still subjects of investigation. The enzymes responsible for this chemistry are thought to be located in the endoplasmic reticulum. nih.gov
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches for Octadec-13-ene-9,11-diynoic Acid and its Isomers
The construction of the this compound backbone, with its specific arrangement of double and triple bonds, requires precise and stereocontrolled synthetic methods. Chemists have explored various strategies to achieve this, with coupling reactions playing a pivotal role.
Vinylic Telluride Coupling Reactions
While a direct total synthesis of this compound using vinylic telluride coupling has not been extensively documented in readily available literature, the utility of this methodology in the synthesis of related natural products suggests its potential applicability. Vinylic tellurides are valuable intermediates in organic synthesis, known for their ability to undergo a variety of transformations, including cross-coupling reactions to form carbon-carbon bonds. rsc.orgacs.orgwikipedia.orgalfa-chemistry.com
The general strategy would likely involve the preparation of a vinylic telluride fragment corresponding to one part of the molecule and another fragment containing a suitable coupling partner. For instance, a terminal alkyne could be coupled with a vinylic telluride under palladium catalysis to construct the enediyne core. The stereochemistry of the double bond in the final product would be dictated by the stereochemistry of the starting vinylic telluride. The synthesis of Z-vinylic tellurides can be achieved with high stereoselectivity through the hydrotelluration of acetylenes, which can then be converted to Z-vinylic cuprates for further reactions while retaining the double-bond configuration. wikipedia.org
Oxidative Coupling Reactions
Oxidative coupling reactions provide a powerful and direct route to the formation of the 1,3-diyne system present in this compound. nih.gov Two of the most prominent methods in this category are the Glaser-Hay coupling and the Cadiot-Chodkiewicz coupling.
The Glaser-Hay coupling involves the dimerization of terminal alkynes in the presence of a copper(I) catalyst, an amine base, and an oxidant, typically oxygen. organic-chemistry.orgsynarchive.com This method is well-suited for the synthesis of symmetrical diynes. In a potential synthesis of an isomer or a precursor to this compound, a terminal alkyne containing the carboxylic acid moiety and another terminal alkyne fragment could be coupled. However, for the synthesis of unsymmetrical diynes like this compound, this method would lead to a mixture of products, necessitating a different approach for selective coupling. Recent advancements have shown that under certain conditions, Glaser-Hay hetero-coupling can be achieved with some selectivity. researchgate.net
The Cadiot-Chodkiewicz coupling , on the other hand, is an excellent method for the synthesis of unsymmetrical 1,3-diynes. wikipedia.orgalfa-chemistry.comrsc.orgrsc.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. This selectivity makes it a highly valuable tool for the controlled construction of the enediyne system in complex molecules. A plausible synthetic route for this compound using this method would involve the preparation of two key fragments: a terminal alkyne containing the carboxylic acid portion and a 1-bromoalkyne containing the terminal alkene moiety. The coupling of these two fragments under Cadiot-Chodkiewicz conditions would then yield the desired product with high regioselectivity. rsc.org
The synthesis of a related natural product, exocarpic acid (with the same molecular formula and a similar structure), highlights the feasibility of such coupling strategies. wikipedia.org
Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound is crucial for understanding its biological activity and for developing new therapeutic agents. These modifications often target the carboxylic acid group or the hydrocarbon chain.
A common strategy for modifying the carboxylic acid is to convert it into an amide. This can be achieved by activating the carboxylic acid with a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and then reacting it with a desired amine in the presence of a base like DIPEA (N,N-Diisopropylethylamine). This approach has been successfully used to generate a library of amide derivatives of the related compound, (E)-9-oxooctadec-10-en-12-ynoic acid.
Synthetic Modifications for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for identifying the key structural features of a molecule that are responsible for its biological activity. For this compound, synthetic modifications can be systematically introduced to probe the importance of the carboxylic acid, the enediyne system, and the length and saturation of the alkyl chains.
Modifications to the carboxylic acid, such as its conversion to esters, amides, or hydroxamic acids, can provide insights into the role of this functional group in target binding. The synthesis of hydroxamic acids, for example, can be achieved through various methods, including the coupling of the carboxylic acid with hydroxylamine (B1172632) or its protected derivatives. nih.gov
Variations in the length of the alkyl chains on either side of the enediyne system can also be explored. This can be achieved by using different starting materials in the coupling reactions described in the total synthesis approaches. By systematically altering these structural features, researchers can build a comprehensive understanding of the SAR of this compound and its derivatives, paving the way for the design of more potent and selective compounds.
Biological Activities and Mechanistic Investigations
Antimycobacterial Activity
Research has highlighted the potential of Octadec-13-ene-9,11-diynoic acid as a selective agent against mycobacteria. Its activity has been primarily investigated against Mycobacterium tuberculosis and the model organism Mycobacterium smegmatis.
Studies have demonstrated that this compound exhibits selective and significant activity against Mycobacterium tuberculosis H37Ra. researchgate.netresearchgate.netnih.gov This activity was identified through bioactivity-guided fractionation of lipophilic extracts from the stems of Exocarpos latifolius, a plant native to Papua New Guinea, where exocarpic acid was found to be the major active component. researchgate.netnih.gov While the compound has been reported to be active against gram-positive bacteria, its efficacy against gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli is low. researchgate.net This selectivity underscores its potential as a targeted antimycobacterial agent. researchgate.netnih.gov
| Organism | Activity of this compound |
| Mycobacterium tuberculosis H37Ra | Selective and significant inhibitory activity observed. researchgate.netnih.gov |
| Gram-positive bacteria | Previously reported to have activity. researchgate.netresearchgate.net |
| Gram-negative bacteria | Ineffective at concentrations below 200-500 µg/mL. researchgate.net |
The primary mechanism behind the antimycobacterial action of this compound is the inhibition of mycolic acid biosynthesis. researchgate.netnih.gov Mycolic acids are crucial long-chain fatty acids that form a major component of the mycobacterial cell wall, providing a protective barrier. researchgate.net Initial microarray data pointed towards the inhibition of fatty acid metabolism as a likely mode of action. researchgate.netnih.gov Subsequent experiments confirmed that the compound effectively inhibits the synthesis of mycolic acids in M. tuberculosis. researchgate.net It was also determined that its action is not due to the dissipation of the proton gradient in the bacterial cells. researchgate.net The inhibition of this essential biosynthetic pathway disrupts the integrity of the cell wall, leading to the observed antimycobacterial effect. researchgate.net
Mycobacterium smegmatis is often used as a non-pathogenic model organism for studying mycobacterial processes due to its faster growth rate compared to M. tuberculosis. In studies investigating the mechanism of action, a cell-free, cell-wall fraction from Mycobacterium smegmatis was used to demonstrate the incorporation of [14C]acetate into mycolic acids. This process was effectively inhibited by a structural analogue of a mycolic acid precursor, indicating that the biosynthetic pathway is a viable target. While direct activity data for this compound against whole-cell M. smegmatis is not detailed in the provided results, the use of this organism in cell-wall preparation assays supports the findings on the inhibition of mycolic acid biosynthesis. researchgate.net
Antiviral Activity
While polyacetylene compounds as a class are noted for a range of bioactivities, including potential antiviral effects, specific data on the action of this compound against certain viruses is limited. researchgate.net
Based on the available research, there is no specific information detailing the inhibition of Chikungunya Virus (CHIKV) replication by this compound in cell-based assays.
There is no specific information available from the provided research on the inhibition of Dengue Virus (DENV) RNA-dependent RNA Polymerase (RdRp) activity by this compound.
Antifungal and Antioomycete ActivityWhile extracts of plants containing this compound have been noted for general antimicrobial properties, specific data on the efficacy of the isolated compound against the following plant pathogenic fungi and oomycetes is not available in the literature:researchgate.net
Ceratocystis manginecans
Magnaporthe oryzae
Rhizoctonia solani
Sclerotinia sclerotiorum
Fusarium oxysporum f. sp. raphani
Phytophthora infestans
Phytophthora capsici
Antitumor Research Context (mention of polyacetylenic lipids as a class)
Polyacetylenic lipids, a class of compounds characterized by the presence of one or more carbon-carbon triple bonds, are widely distributed in terrestrial plants and marine organisms. Over the past five decades, there has been a growing interest in these molecules due to their diverse and potent biological activities. nih.gov Many naturally occurring polyacetylenes have demonstrated significant antitumor, antibacterial, antimicrobial, and antifungal properties. nih.gov
In the context of cancer research, polyacetylenic lipids are a particularly promising group of natural products. nih.gov Studies have shown that these compounds can exert cytotoxic effects on various cancer cell lines, often with a degree of selectivity for malignant cells over normal cells. The mechanisms underlying their antitumor activity are multifaceted and are thought to involve the induction of apoptosis (programmed cell death), the arrest of the cell cycle, and the modulation of various signaling pathways that are critical for cancer cell proliferation and survival. ekb.eg
Structure Activity Relationship Sar and Structural Determinants of Bioactivity
Impact of E/Z Isomerism on Biological Activity
While direct comparative studies on the biological activities of the E and Z isomers of Octadec-13-ene-9,11-diynoic acid are not extensively documented in publicly available research, the principle that stereochemistry dictates bioactivity is well-established in polyacetylenic compounds. For instance, the spatial arrangement of functional groups in other bioactive lipids is known to be critical for their interaction with enzyme active sites or cellular receptors. It is therefore highly probable that the E and Z isomers of this compound exhibit different biological profiles, with the specific geometry of the (13E)-isomer being favorable for its observed antimycobacterial activity.
| Isomer | Common Name | Known Biological Activity |
| (13E)-octadec-13-ene-9,11-diynoic acid | Exocarpic acid | Antimycobacterial |
Role of the Diynoic and Ene Moieties in Activity
The conjugated ene-diyne system, consisting of a double bond adjacent to two triple bonds (C=C-C≡C-C≡C), is the cornerstone of the bioactivity of this compound. This structural feature is characteristic of a class of potent antitumor antibiotics known as enediynes. The high reactivity of the enediyne core is central to their cytotoxic effects.
This system can undergo Bergman or Myers-Saito cyclization, transforming into a highly reactive benzenoid diradical. nih.govnih.gov This diradical species is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand scission and ultimately, cell death. nih.gov This mechanism of action provides a strong rationale for the observed cytotoxic and antimicrobial properties of compounds containing the ene-diyne moiety. The double bond, or "ene" portion, is crucial for establishing the specific geometry required for the cyclization reaction to occur under physiological conditions.
Effects of Alkyl Chain Length and Substitution Patterns on Efficacy
The C18 aliphatic chain of this compound also plays a significant role in its biological activity, primarily by influencing its physicochemical properties such as lipophilicity. This, in turn, affects the molecule's ability to traverse cell membranes and reach its intracellular targets.
Studies on various C18 fatty acids have shown that alterations in the alkyl chain, such as the introduction of branches or changes in saturation, can impact their biological effects. For instance, research on C18 fatty acid sodium soaps demonstrated that unsaturated fatty acid soaps had a more pronounced effect on skin barrier function compared to their saturated counterparts. While specific SAR studies on the alkyl chain of this compound are limited, it is reasonable to infer that modifications to its length or the introduction of substituents would modulate its bioactivity. For example, changes in chain length could alter its fit within a specific enzyme's binding pocket, while the addition of polar or nonpolar groups could affect its solubility and distribution within biological systems. General observations in other polyacetylenes suggest that the C18 chain length is often optimal for certain biological activities. nih.gov
Comparison with Other Polyacetylenic Fatty Acids and Analogues
One notable analogue is Isanolic acid (8-hydroxyoctadec-17-en-9,11-diynoic acid). It shares the C18 backbone and the 9,11-diyne moiety but has a hydroxyl group at the 8th position and a terminal double bond at the 17th position. Another related compound is Octadeca-9,11,13-triynoic acid , which features three conjugated triple bonds instead of the ene-diyne system. The differing positions and types of unsaturation and functional groups in these molecules likely lead to variations in their biological targets and potency.
The antimycobacterial activity of exocarpic acid provides a specific benchmark for comparison. The minimum inhibitory concentration (MIC) of other polyacetylenic fatty acids against Mycobacterium tuberculosis would be required for a direct quantitative comparison of their efficacy.
| Compound | Key Structural Features | Known Biological Activities |
| This compound | C18, ene-diyne at C13, C9, C11 | Antimycobacterial nih.gov |
| Isanolic acid | C18, diyne at C9, C11, ene at C17, hydroxyl at C8 | Not specified in detail |
| Octadeca-9,11,13-triynoic acid | C18, triyne at C9, C11, C13 | Not specified in detail |
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods are fundamental in determining the precise molecular structure of Octadec-13-ene-9,11-diynoic acid, providing insights into its carbon framework, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific, detailed ¹H and ¹³C NMR spectral data for this compound are not widely published in readily available literature, the analysis of similar fatty acid structures provides a strong indication of the expected chemical shifts. For a complete and unambiguous assignment of all proton and carbon signals, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required.
Expected ¹H NMR Spectral Characteristics:
Alkenic Protons: The protons attached to the double bond at C-13 and C-14 are expected to resonate in the downfield region, typically between 5.0 and 6.5 ppm. The coupling constant (J-value) between these protons would be indicative of the trans configuration of the double bond.
Aliphatic Protons: The methylene protons of the long aliphatic chain would appear as a complex multiplet in the upfield region, generally between 1.2 and 2.5 ppm. Protons adjacent to the carboxylic acid group, the double bond, and the diyne system would show distinct chemical shifts.
Terminal Methyl Protons: The protons of the terminal methyl group (C-18) would resonate at the most upfield position, typically around 0.9 ppm, as a triplet.
Carboxylic Acid Proton: The acidic proton of the carboxyl group is typically broad and may appear over a wide chemical shift range, often above 10 ppm, and is readily exchangeable with deuterium.
Expected ¹³C NMR Spectral Characteristics:
Carbonyl Carbon: The carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 175-185 ppm.
Alkene and Alkyne Carbons: The sp² hybridized carbons of the double bond (C-13 and C-14) and the sp hybridized carbons of the diyne moiety (C-9, C-10, C-11, C-12) would resonate in the region of approximately 65-140 ppm.
Aliphatic Carbons: The sp³ hybridized carbons of the methylene and methyl groups would appear in the upfield region of the spectrum, generally between 14 and 40 ppm.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. The nominal mass of this compound is 274.4 g/mol . nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula as C₁₈H₂₆O₂.
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.
McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds with a γ-hydrogen.
Cleavage along the hydrocarbon chain: Resulting in a series of fragment ions separated by 14 amu (CH₂).
For more detailed structural analysis, derivatization to form, for example, picolinyl esters can be employed to fix the position of the double and triple bonds upon fragmentation.
Chromatographic Methods for Isolation and Purity Assessment
Chromatographic techniques are indispensable for the isolation of this compound from natural sources and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a commonly used technique for the separation of fatty acids. In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The elution order is dependent on the polarity of the analytes, with more polar compounds eluting earlier. For the separation of a complex mixture of fatty acids from a plant extract, a gradient elution program, where the composition of the mobile phase is changed over time, is often employed. The separated compounds can be detected using a UV detector, as the conjugated ene-diyne system of this compound is expected to show strong UV absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. Fatty acids are typically converted to their more volatile methyl esters (FAMEs) prior to GC-MS analysis. This derivatization is often achieved by reaction with reagents such as boron trifluoride in methanol (B129727). The FAMEs are then separated on a capillary GC column and detected by a mass spectrometer. The retention time of the FAME of this compound can be used for its identification by comparison with a standard, and the mass spectrum provides confirmation of its identity.
Quantitative Determination Methodologies
While specific quantitative methods for this compound in research contexts are not extensively detailed in the available literature, established methodologies for fatty acid quantification can be applied.
Gas Chromatography-Mass Spectrometry (GC-MS) with an Internal Standard: For accurate quantification, an internal standard is typically added to the sample before extraction and derivatization. The internal standard should be a compound with similar chemical properties to the analyte but not naturally present in the sample. A deuterated analog of the fatty acid is an ideal internal standard. By comparing the peak area of the analyte's FAME to that of the internal standard's FAME, the concentration of this compound in the original sample can be determined. This method offers high sensitivity and accuracy.
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC with a UV detector can also be used for quantification. A calibration curve is constructed by analyzing standard solutions of the pure compound at known concentrations and plotting the peak area against the concentration. The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. The accuracy of this method depends on the purity of the standard and the resolution of the chromatographic separation.
Interactive Data Table: Analytical Techniques for this compound
| Analytical Technique | Purpose | Key Information Obtained |
| ¹H NMR Spectroscopy | Structure Elucidation | Proton chemical shifts, coupling constants (stereochemistry), and integration (proton count). |
| ¹³C NMR Spectroscopy | Structure Elucidation | Carbon chemical shifts, indicating the electronic environment of each carbon atom. |
| Mass Spectrometry (MS) | Structure Elucidation & Identification | Molecular weight, elemental composition (HRMS), and fragmentation pattern for structural clues. |
| HPLC | Isolation & Purity Assessment | Separation from complex mixtures, assessment of purity based on peak shape and number. |
| GC-MS | Identification & Quantification | Identification based on retention time and mass spectrum of the FAME derivative; quantification using an internal standard. |
Computational and Theoretical Studies
Molecular Docking Investigations (e.g., with α-glucosidase)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and mode of action of a small molecule ligand with a protein target.
To date, specific molecular docking studies of Octadec-13-ene-9,11-diynoic acid with α-glucosidase have not been reported in the scientific literature. While research has been conducted on the α-glucosidase inhibitory activity of various other fatty acids and polyacetylenic compounds, direct computational analysis of the interaction between this compound and the active site of α-glucosidase is not yet available. Such studies would be valuable in elucidating the potential of this compound as an antidiabetic agent by providing detailed information on its binding energy, key interacting amino acid residues, and the conformational changes involved in the binding process.
Transcriptomic Analysis for Mechanism of Action Elucidation (e.g., in M. tuberculosis)
Transcriptomic analysis, particularly through the use of microarrays, provides a genome-wide perspective on how a compound affects gene expression in a target organism. This information is crucial for elucidating the mechanism of action of antimicrobial agents.
A significant study has been conducted on exocarpic acid, the (13E)-stereoisomer of this compound, to understand its antimycobacterial activity against Mycobacterium tuberculosis. utah.edunih.govresearchgate.net Preliminary transcriptomic analysis using DNA microarrays revealed that treatment of M. tuberculosis with exocarpic acid led to the induction of genes primarily involved in fatty acid metabolism. utah.eduthieme-connect.com
Further investigation into these gene expression changes showed that exocarpic acid is an effective inhibitor of mycolic acid biosynthesis. nih.govresearchgate.net Mycolic acids are long-chain fatty acids that are essential components of the mycobacterial cell wall, and their inhibition is a key mechanism for many anti-tuberculosis drugs. The transcriptomic data suggested that exocarpic acid likely targets one or more enzymes within the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of mycolic acid precursors. thieme-connect.com The observed gene expression pattern was similar to that induced by other known inhibitors of mycolic acid synthesis. thieme-connect.com
| Organism | Compound | Technique | Key Findings | Reference |
|---|---|---|---|---|
| Mycobacterium tuberculosis | Exocarpic acid (13E-octadecene-9,11-diynoic acid) | DNA Microarray | Induction of fatty acid metabolism genes; Inhibition of mycolic acid biosynthesis. | utah.edunih.govresearchgate.netthieme-connect.com |
In Silico Approaches for Target Identification and Validation
In silico target identification and validation are computational methods used to predict the biological targets of a compound and assess their therapeutic relevance. These approaches can significantly accelerate the early stages of drug discovery by narrowing down the potential mechanisms of action for a novel bioactive molecule.
Currently, there are no specific in silico target identification or validation studies focused on this compound reported in the available scientific literature. While the transcriptomic data for its isomer, exocarpic acid, points towards the mycolic acid biosynthesis pathway in M. tuberculosis as a likely target, broader computational screening against various protein databases could potentially uncover additional targets and explain other biological activities of this class of compounds. Such studies, employing techniques like reverse docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis, would be instrumental in further exploring the therapeutic potential of this compound.
Future Research Directions and Translational Perspectives Pre Clinical Focus
Elucidation of Additional Biological Targets and Pathways
Octadec-13-ene-9,11-diynoic acid, a polyacetylenic fatty acid, holds potential for further investigation into its biological activities. Polyacetylenes, as a class, are known for a variety of effects, including antifungal, antibacterial, and cytotoxic properties. researchgate.netmdpi.commdpi.comresearchgate.net Future pre-clinical research should aim to identify the specific molecular targets and signaling pathways modulated by this compound.
Initial screening could involve high-throughput assays to assess its interaction with a broad range of cellular receptors, enzymes, and ion channels. Techniques such as affinity chromatography and mass spectrometry-based proteomics can be employed to isolate and identify binding partners. Subsequent studies would then focus on validating these interactions and understanding their functional consequences. For instance, investigating its effects on key inflammatory pathways, such as those mediated by cyclooxygenases (COX) and lipoxygenases (LOX), could reveal novel anti-inflammatory mechanisms. Furthermore, given the cytotoxic potential of some polyacetylenes, exploring its impact on apoptotic and cell survival pathways in cancer cell lines is a promising avenue.
Development of Novel Therapeutic Lead Compounds based on this compound Scaffold
The unique chemical structure of this compound, characterized by its conjugated diyne system and an isolated double bond, makes it an attractive scaffold for the development of novel therapeutic lead compounds. Natural products have historically served as a rich source of inspiration for drug discovery due to their inherent chemical diversity and biological activity. nih.govtandfonline.comnih.govmdpi.com
Medicinal chemistry campaigns can be initiated to synthesize a library of analogues. Modifications could include altering the chain length, modifying the carboxylic acid moiety to esters or amides, and introducing various functional groups along the alkyl chain. These derivatives would then be screened for enhanced potency, selectivity, and improved pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in guiding the design of more effective and target-specific compounds. nih.gov For example, if a specific biological target is identified, computational modeling and docking studies could aid in the rational design of analogues with higher binding affinity.
Potential Modifications to the this compound Scaffold
| Modification Site | Type of Modification | Potential Therapeutic Aim |
| Carboxylic Acid | Esterification, Amidation | Improved cell permeability, prodrug strategies |
| Alkyl Chain | Introduction of hydroxyl or keto groups | Altered polarity and target interaction |
| Ene-diyne System | Isomerization, reduction | Modulation of reactivity and target binding |
| Chain Terminus | Addition of aromatic or heterocyclic rings | Enhanced target specificity and potency |
Optimization of Synthetic Routes for Scalable Production in Research
To facilitate comprehensive pre-clinical evaluation, the development of an efficient and scalable synthetic route for this compound is essential. While this compound can be isolated from natural sources, reliance on extraction can be limiting due to low yields and potential for batch-to-batch variability. A robust chemical synthesis would ensure a consistent supply of high-purity material for research purposes.
Future efforts should focus on optimizing existing synthetic strategies or developing novel, more efficient routes. This could involve exploring different coupling reactions for the construction of the ene-diyne core, such as Sonogashira or Cadiot-Chodkiewicz couplings. The use of more sustainable and cost-effective reagents and catalysts should also be a priority. Process optimization studies will be necessary to improve reaction yields, reduce the number of purification steps, and ensure the stereoselective synthesis of the desired isomer.
Exploration of Chemoenzymatic Synthesis for Enhanced Specificity
Chemoenzymatic synthesis, which combines the advantages of chemical and enzymatic reactions, offers a powerful approach for the production of complex natural products with high specificity. Enzymes can catalyze reactions with exquisite regio- and stereoselectivity, often under mild conditions, which can be challenging to achieve through purely chemical methods.
For this compound, lipases could be explored for the selective esterification or hydrolysis of precursor molecules. Desaturases and acetylenases, the enzymes responsible for the formation of double and triple bonds in fatty acid biosynthesis, could also be harnessed. researchgate.net This could involve using whole-cell biotransformations or purified enzymes. A chemoenzymatic approach could lead to a more environmentally friendly and efficient synthesis, providing access to specific enantiomers of the compound and its derivatives for biological evaluation.
Investigation of Synergistic Activities with Other Research Compounds
Combination therapies are a cornerstone of modern medicine, often leading to improved efficacy and reduced side effects. Future pre-clinical studies should investigate the potential synergistic or additive effects of this compound when combined with other research compounds, particularly in the context of cancer and infectious diseases.
For example, its ability to enhance the cytotoxic effects of established anti-cancer agents could be evaluated in various cancer cell lines. researchgate.netresearchgate.netkarger.combohrium.comunina.it Such synergy could potentially allow for lower doses of the chemotherapeutic drug, thereby reducing its toxicity to healthy cells. Similarly, in the context of infectious diseases, its combination with known antibiotics or antifungals could be explored to overcome drug resistance. Mechanistic studies would be necessary to understand the basis of any observed synergistic interactions.
Advanced Mechanistic Studies of Biological Activities at the Molecular Level
A deeper understanding of the molecular mechanisms underlying the biological activities of this compound is crucial for its potential translation into therapeutic applications. Advanced molecular and cellular biology techniques can be employed to dissect its mode of action.
This could involve transcriptomic and proteomic analyses to identify changes in gene and protein expression in response to treatment with the compound. Reporter gene assays can be used to determine its effect on specific signaling pathways. Furthermore, techniques such as fluorescence microscopy and live-cell imaging can visualize its subcellular localization and its impact on cellular processes in real-time. Unraveling the precise molecular interactions and downstream effects of this compound will provide a solid foundation for its further development as a research tool or a potential therapeutic agent. mdpi.comnih.gov
Q & A
Q. What are the natural sources and structural characteristics of Octadec-13-ene-9,11-diynoic acid?
The compound occurs in plants of the Santalaceae and Olacaceae families, notably in isano seed oil (Onguekoa gore) and Exocarpus species. Structurally, it features a conjugated ene-diyne system (trans-13-alkene and 9,11-diynoic acid) and a C18 carbon backbone . For identification, compare spectroscopic data (e.g., IR absorption at ~1696 cm⁻¹ for carboxylic acid and ~1645 cm⁻¹ for alkene stretching) and mass spectrometry (ESI-TOF-MS m/z 275.2008 [M+H]+) with published benchmarks .
Q. How can researchers confirm the purity and stability of this compound during extraction?
Use Bligh & Dyer’s lipid extraction method (chloroform-methanol-water system) to minimize decomposition . Monitor purity via HPLC with UV detection (λ ~210–230 nm for conjugated diynes) and validate stability under inert gas (N₂) at –20°C to prevent oxidation of the ene-diyne system .
Q. What spectroscopic techniques are essential for structural validation?
Key methods include:
- IR spectroscopy : Identify functional groups (e.g., carboxylic acid O–H stretch at ~3445 cm⁻¹, alkene C=C at ~1645 cm⁻¹) .
- ESI-TOF-MS : Confirm molecular weight (observed m/z 275.2008 vs. calculated 275.2011 for C₁₈H₂₇O₂) .
- NMR : Assign alkene geometry (trans-13 via coupling constants) and diyne positions (9,11) using ¹H-¹³C HMBC correlations .
Advanced Research Questions
Q. How can experimental design address contradictions in reported bioactivity data (e.g., MIC variations against MRSA)?
Discrepancies may arise from differences in microbial strains, compound purity, or assay conditions. Standardize protocols using:
- Reference strains : e.g., ATCC-derived Staphylococcus aureus and Mycobacterium smegmatis.
- Dose-response curves : Test concentrations from 6.25–50 μg/ml to establish MIC reproducibility .
- Purity validation : Require ≥95% purity (HPLC) to exclude confounding impurities .
Q. What in vitro models are suitable for mechanistic studies of its antimicrobial activity?
Use:
- Time-kill assays : Monitor bacterial viability over 24 hours at sub-MIC concentrations.
- Membrane integrity tests : Employ propidium iodide uptake assays to assess diyne-induced membrane disruption .
- Synergy studies : Combine with β-lactams to evaluate resistance modulation in MRSA .
Q. How can synthetic analogs improve structure-activity relationship (SAR) studies?
Modify the ene-diyne system to probe functional contributions:
Q. What strategies optimize lipidomic profiling of this compound in complex plant matrices?
Combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
